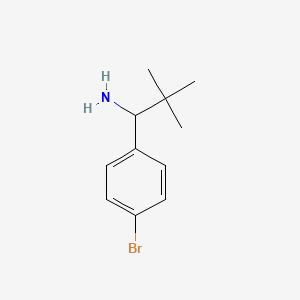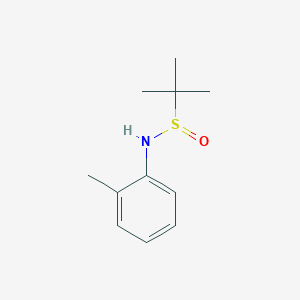![molecular formula C13H8ClFO B12089172 4'-Chloro-2'-fluoro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12089172.png)
4'-Chloro-2'-fluoro-[1,1'-biphenyl]-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Chloro-2’-fluoro-[1,1’-biphenyl]-3-carbaldehyde is an organic compound with the molecular formula C13H8ClFO It is a derivative of biphenyl, where the biphenyl core is substituted with a chlorine atom at the 4’ position, a fluorine atom at the 2’ position, and an aldehyde group at the 3 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Chloro-2’-fluoro-[1,1’-biphenyl]-3-carbaldehyde typically involves multi-step organic reactions. One common method starts with the halogenation of biphenyl to introduce the chlorine and fluorine atoms. This can be achieved through electrophilic aromatic substitution reactions using reagents such as chlorine gas and fluorine-containing compounds under controlled conditions.
The introduction of the aldehyde group can be accomplished through formylation reactions. A common approach is the Vilsmeier-Haack reaction, which involves the use of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to form the formylating agent, followed by its reaction with the halogenated biphenyl derivative.
Industrial Production Methods
Industrial production of 4’-Chloro-2’-fluoro-[1,1’-biphenyl]-3-carbaldehyde may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency. Safety measures and environmental controls are crucial due to the use of hazardous reagents and the potential for by-product formation.
Analyse Des Réactions Chimiques
Types of Reactions
4’-Chloro-2’-fluoro-[1,1’-biphenyl]-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine and fluorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other functional groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in an alkaline medium or CrO3 in an acidic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nucleophiles such as ammonia (NH3) or sodium thiolate (NaSR) in polar solvents.
Major Products Formed
Oxidation: 4’-Chloro-2’-fluoro-[1,1’-biphenyl]-3-carboxylic acid.
Reduction: 4’-Chloro-2’-fluoro-[1,1’-biphenyl]-3-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4’-Chloro-2’-fluoro-[1,1’-biphenyl]-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Its derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and liquid crystals.
Mécanisme D'action
The mechanism of action of 4’-Chloro-2’-fluoro-[1,1’-biphenyl]-3-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic sites in proteins, potentially altering their function.
Comparaison Avec Des Composés Similaires
4’-Chloro-2’-fluoro-[1,1’-biphenyl]-3-carbaldehyde can be compared with other biphenyl derivatives:
4’-Chloro-2’-fluoro-[1,1’-biphenyl]: Lacks the aldehyde group, making it less reactive in certain chemical transformations.
4’-Chloro-[1,1’-biphenyl]-3-carbaldehyde: Lacks the fluorine atom, which may affect its electronic properties and reactivity.
2’-Fluoro-[1,1’-biphenyl]-3-carbaldehyde: Lacks the chlorine atom, which can influence its chemical behavior and applications.
The unique combination of chlorine, fluorine, and aldehyde functionalities in 4’-Chloro-2’-fluoro-[1,1’-biphenyl]-3-carbaldehyde provides it with distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.
Propriétés
Formule moléculaire |
C13H8ClFO |
|---|---|
Poids moléculaire |
234.65 g/mol |
Nom IUPAC |
3-(4-chloro-2-fluorophenyl)benzaldehyde |
InChI |
InChI=1S/C13H8ClFO/c14-11-4-5-12(13(15)7-11)10-3-1-2-9(6-10)8-16/h1-8H |
Clé InChI |
YIHHRFYCJKVGAA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C2=C(C=C(C=C2)Cl)F)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 8-[2-amino-6-[1-(4-chloro-2-phenylphenyl)-2,2,2-trifluoroethoxy]pyrimidin-4-yl]-2,8-diazaspiro[4.5]decane-3-carboxylate](/img/structure/B12089105.png)





![4-Amino-3-methylbenzo[d]isoxazol-5-ol](/img/structure/B12089142.png)

![Ethyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B12089152.png)
![1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-7-[(prop-2-en-1-yl)oxy]heptane](/img/structure/B12089168.png)
![Carbamic acid, [(4-methylphenyl)sulfonyl]-, 1-ethenylcyclohexyl ester](/img/structure/B12089177.png)
![[2-(1,3-benzothiazol-2-yl)-4-fluorophenyl] 2-acetyloxybenzoate](/img/structure/B12089183.png)
